An In-depth Technical Guide to the Synthesis and Characterization of ¹³C-Labeled Chenodeoxycholic Acid
An In-depth Technical Guide to the Synthesis and Characterization of ¹³C-Labeled Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C-labeled chenodeoxycholic acid (CDCA), a critical tool for metabolic research and drug development. This document details the chemical synthesis, purification, and in-depth characterization of this stable isotope-labeled bile acid. Furthermore, it elucidates the key signaling pathways through which CDCA exerts its biological effects, providing valuable context for its application in experimental settings.
Synthesis of [24-¹³C]Chenodeoxycholic Acid
The introduction of a ¹³C label into the chenodeoxycholic acid molecule allows for its sensitive and specific tracing in biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The most common approach for introducing a ¹³C label at the C-24 position involves the use of a ¹³C-labeled cyanide salt.
Experimental Protocol: Synthesis of [24-¹³C]Chenodeoxycholic Acid
This protocol is based on established methods for the synthesis of ¹³C-labeled bile acids.[1]
Materials:
-
3α,7α-dihydroxy-24-nor-5β-cholan-23-al
-
Sodium [¹³C]cyanide (Na¹³CN)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Cyanohydrin Formation:
-
Dissolve 3α,7α-dihydroxy-24-nor-5β-cholan-23-al in ethanol.
-
Add a solution of sodium [¹³C]cyanide in water to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis of the Nitrile:
-
Add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Reflux the mixture for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform-methanol gradient to yield pure [24-¹³C]chenodeoxycholic acid.
-
Synthesis Workflow
Characterization of [24-¹³C]Chenodeoxycholic Acid
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C-labeled CDCA. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Quantitative Data
| Parameter | Method | Result | Reference |
| Purity | Thin-Layer Chromatography (TLC) | Single spot | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | >98% | [1] | |
| ¹³C Enrichment | Gas Chromatography-Mass Spectrometry (GC-MS) | Approx. 90% ¹³C atom excess | [1] |
| Molecular Weight | Mass Spectrometry | 393.58 g/mol (for the ¹³C isotopologue) | Calculated |
Experimental Protocols for Characterization
GC-MS is a powerful technique for assessing the purity and determining the isotopic enrichment of ¹³C-labeled CDCA.[1][2] Derivatization is necessary to increase the volatility of the bile acid for GC analysis.[3][4]
Derivatization (Methylation followed by Silylation):
-
Methylation: To the dried sample, add a solution of 2% (v/v) acetyl chloride in methanol (B129727) and incubate at 60°C for 1 hour to form the methyl ester. Evaporate the solvent under a stream of nitrogen.
-
Silylation: To the dried methyl ester, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-800.
The mass spectrum of the derivatized [24-¹³C]CDCA will show a molecular ion peak (M⁺) and characteristic fragment ions. The isotopic enrichment is determined by comparing the intensities of the ion clusters for the labeled and unlabeled compounds.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[5][6][7][8] The ¹³C NMR spectrum will show a significantly enhanced signal for the labeled C-24 carbon.
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as methanol-d₄ or chloroform-d.
¹³C NMR Chemical Shifts for Unlabeled CDCA (Reference):
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C-3 | 71.8 |
| C-7 | 72.1 |
| C-18 | 11.8 |
| C-19 | 23.6 |
| C-21 | 18.3 |
| C-24 | 179.8 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. For [24-¹³C]CDCA, the signal at approximately 179.8 ppm will be a singlet of high intensity.
LC-MS/MS is a highly sensitive and specific method for the analysis of bile acids in biological matrices.[9][10]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode.
-
Precursor Ion: For [24-¹³C]CDCA, the [M-H]⁻ ion will be at m/z 392.3.
-
Collision-Induced Dissociation (CID): Fragmentation of the precursor ion will produce characteristic product ions. Common fragmentations for unconjugated bile acids include neutral losses of water.
Signaling Pathways of Chenodeoxycholic Acid
CDCA is a potent signaling molecule that primarily interacts with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5).[11][12] At high concentrations, it can also induce apoptosis.
Farnesoid X Receptor (FXR) Signaling Pathway
CDCA is a potent endogenous agonist for FXR, a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis.[11][13][14]
Upon binding of CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements in the promoter regions of target genes, regulating their transcription. Key downstream effects include the upregulation of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR activation also increases the expression of the bile salt export pump (BSEP), promoting bile acid efflux from hepatocytes.
TGR5 Signaling Pathway
CDCA can also activate TGR5, a G protein-coupled receptor located in the cell membrane.[15][16][17]
Activation of TGR5 by CDCA leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][18] Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream target proteins, leading to various cellular responses, including regulation of energy expenditure and inflammation.[15][16][17][18][19]
CDCA-Induced Apoptosis Pathway
At high, supraphysiological concentrations, CDCA can induce apoptosis in various cell types.[20][21] This process involves the activation of caspases, a family of proteases that execute programmed cell death.
High levels of CDCA can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[21] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave various cellular substrates, ultimately leading to apoptosis.[20][21][22][23][24]
References
- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Restek - Blog [restek.com]
- 5. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. ^sup 1^H and ^sup 13^C NMR Characterization and Stereochemical Assignments of Bile Acids in Aqueous Media - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
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- 10. halocolumns.cn [halocolumns.cn]
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- 12. Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats | PLOS One [journals.plos.org]
- 13. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase [pubmed.ncbi.nlm.nih.gov]
- 14. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bile acid-induced apoptosis in hepatocytes is caspase-6-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Deoxycholic acid-induced apoptosis is switched to necrosis by bcl-2 and calphostin C - PubMed [pubmed.ncbi.nlm.nih.gov]
